molecular formula C19H13IN4O B12454310 2-iodo-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide

2-iodo-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide

Cat. No.: B12454310
M. Wt: 440.2 g/mol
InChI Key: KXFOIIMPHFQSFN-UHFFFAOYSA-N
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Description

2-IODO-N-(2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an iodine atom, a phenyl group, and a benzotriazole moiety. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-IODO-N-(2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE typically involves the reaction of 2-iodobenzoic acid with 2-phenyl-1,2,3-benzotriazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-IODO-N-(2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-IODO-N-(2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-IODO-N-(2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to the inhibition of certain biological pathways, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-IODO-N-(2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE is unique due to the presence of both the iodine atom and the benzotriazole moiety. This combination imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications .

Properties

Molecular Formula

C19H13IN4O

Molecular Weight

440.2 g/mol

IUPAC Name

2-iodo-N-(2-phenylbenzotriazol-5-yl)benzamide

InChI

InChI=1S/C19H13IN4O/c20-16-9-5-4-8-15(16)19(25)21-13-10-11-17-18(12-13)23-24(22-17)14-6-2-1-3-7-14/h1-12H,(H,21,25)

InChI Key

KXFOIIMPHFQSFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC=C4I

Origin of Product

United States

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